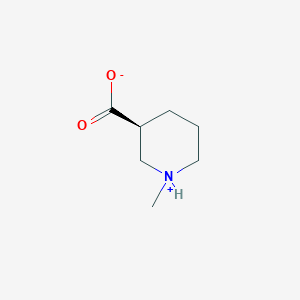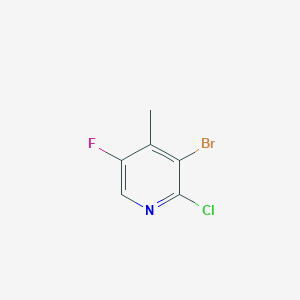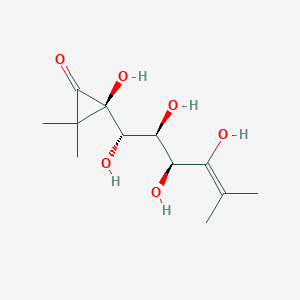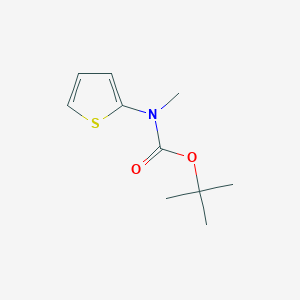
(4S)-4-azaniumyl-5-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-azaniumyl-5-phenylpentanoate, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a chiral molecule with a specific stereochemistry, denoted by the (4S) configuration. This compound is vital for various physiological functions and is a precursor to several important biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-azaniumyl-5-phenylpentanoate can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer, leaving the desired (4S) enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-azaniumyl-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylpyruvate.
Reduction: Reduction reactions can convert it into phenylethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used in substitution reactions to introduce different functional groups.
Major Products
Oxidation: Phenylpyruvate
Reduction: Phenylethylamine
Substitution: Various substituted phenylalanine derivatives
Aplicaciones Científicas De Investigación
(4S)-4-azaniumyl-5-phenylpentanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It serves as a precursor for the biosynthesis of neurotransmitters and other biologically active molecules.
Medicine: It is studied for its potential therapeutic effects in treating conditions like depression and chronic pain due to its role in neurotransmitter synthesis.
Industry: It is used in the production of artificial sweeteners like aspartame and in the formulation of dietary supplements.
Mecanismo De Acción
The mechanism of action of (4S)-4-azaniumyl-5-phenylpentanoate involves its conversion into various neurotransmitters through enzymatic pathways. The amino acid is first hydroxylated to form L-tyrosine, which is then further converted into L-DOPA, dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the body’s response to stress.
Comparación Con Compuestos Similares
Similar Compounds
L-tyrosine: Another essential amino acid that is a direct derivative of (4S)-4-azaniumyl-5-phenylpentanoate.
Phenylethylamine: A biogenic amine derived from the decarboxylation of this compound.
Phenylpyruvate: An intermediate in the catabolism of this compound.
Uniqueness
This compound is unique due to its role as a precursor to multiple neurotransmitters, making it essential for proper neurological function. Its ability to be converted into various biologically active compounds highlights its versatility and importance in both physiological and industrial contexts.
Propiedades
IUPAC Name |
(4S)-4-azaniumyl-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CCC(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2-dihydropyrazolo[3,4-b]pyridin-4-one](/img/structure/B7981467.png)





